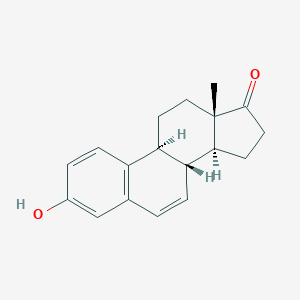

6-Dehydroestrone

Vue d'ensemble

Description

Pixatimod, anciennement connu sous le nom de PG545, est un mimétique synthétique du sulfate d'héparine. Il s'agit d'un inhibiteur à haute affinité de l'héparanase, une enzyme qui régule l'environnement extracellulaire en clivant le sulfate d'héparine. Pixatimod a montré une activité anticancéreuse puissante dans divers modèles précliniques et est actuellement en cours d'investigation dans des essais cliniques pour son potentiel en thérapie anticancéreuse .

Méthodes De Préparation

Pixatimod est synthétisé sous la forme d'un tétrasaccharide entièrement sulfaté fonctionnalisé avec un aglycone cholestanyle. La voie de synthèse implique la préparation de la fraction oligosaccharidique sulfatée suivie de la fixation du groupe cholestanyle. Les conditions réactionnelles comprennent généralement l'utilisation d'agents sulfatants et de groupes protecteurs pour assurer une sulfatation sélective . Les méthodes de production industrielle impliquent une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour obtenir un rendement élevé et une grande pureté .

Analyse Des Réactions Chimiques

Pixatimod subit diverses réactions chimiques, notamment :

Oxydation : Pixatimod peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de la molécule.

Substitution : Les réactions de substitution peuvent être utilisées pour introduire différents groupes fonctionnels sur la molécule. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution.

Applications de la recherche scientifique

Pixatimod a une large gamme d'applications de recherche scientifique, notamment :

Thérapie anticancéreuse : Pixatimod a montré une efficacité antitumorale et antimétastatique puissante dans des modèles précliniques de divers cancers, notamment le cancer du sein, de la prostate, du foie, du poumon, du côlon, de la tête et du cou et le mélanome.

Activité antivirale : Pixatimod a montré une activité antivirale puissante contre le SARS-CoV-2 en se liant et en déstabilisant le domaine de liaison au récepteur de la protéine de pointe et en inhibant sa liaison à l'ACE2.

Autres applications : Pixatimod est également en cours d'investigation pour son potentiel en thérapies combinées avec d'autres médicaments anticancéreux et immunothérapies.

Mécanisme d'action

Pixatimod exerce ses effets principalement par l'inhibition de l'héparanase, une enzyme qui clive le sulfate d'héparine dans la matrice extracellulaire. En inhibant l'héparanase, Pixatimod bloque plusieurs processus pro-cancéreux, notamment la prolifération cellulaire, l'invasion, la métastase, l'angiogenèse et la transition épithélio-mésenchymateuse . De plus, Pixatimod séquestre les facteurs de croissance angiogéniques dans la matrice extracellulaire, limitant leur liaison aux récepteurs et inhibant l'angiogenèse tumorale . Pixatimod module également le système immunitaire en inhibant les macrophages associés à la tumeur et en stimulant les cellules dendritiques, conduisant à l'activation des cellules tueuses naturelles .

Applications De Recherche Scientifique

Chemistry

6-Dehydroestrone serves as a crucial precursor in the synthesis of other estrogenic compounds. Its structural modifications can lead to the formation of various derivatives with altered biological activities. The compound is involved in:

- Oxidation : Leading to the formation of 6-keto derivatives.

- Reduction : Resulting in estrone and other reduced derivatives.

- Substitution : Creating halogenated or nitrated derivatives that may exhibit enhanced receptor binding characteristics.

Biology

The biological significance of this compound is underscored by its estrogenic activity, which is essential for understanding its effects on various physiological processes. Research indicates that:

- It binds to estrogen receptors (ERs), particularly exhibiting a higher affinity for estrogen receptor beta (ERβ) compared to estrogen receptor alpha (ERα) .

- The compound's interaction with ERs regulates gene expression related to reproductive health, bone density, and cardiovascular function.

Medicine

In the medical field, this compound has been investigated for its potential therapeutic applications, particularly in:

- Hormone Replacement Therapy (HRT) : Its estrogenic properties may help alleviate symptoms associated with menopause.

- Cancer Treatment : Studies suggest that certain derivatives of this compound may exhibit anti-cancer properties, particularly in hormone-sensitive cancers like breast cancer. For instance, modifications to enhance receptor selectivity can improve therapeutic outcomes .

Industry

The industrial applications of this compound include:

- Pharmaceutical Production : It is utilized as a reference standard in analytical chemistry and as an intermediate in the synthesis of pharmaceuticals.

- Cosmetics : The compound's bioactive properties are being explored for incorporation into cosmetic products aimed at improving skin health .

Neuroprotective Effects

A study highlighted the neuroprotective effects of this compound against neurotoxic insults. In vitro experiments demonstrated that this compound significantly reduced lactate dehydrogenase (LDH) release and improved ATP levels in cultured neurons exposed to β-amyloid toxicity:

| Treatment (pg/ml) | LDH Release (% of control) | ATP Level (% of control) |

|---|---|---|

| Control | 36.11 ± 1.60 | 203.37 ± 11.67 |

| β-Amyloid alone | 100.00 ± 2.26 | 100.00 ± 2.07 |

| Δ8,9-Dehydroestrone (300) | 85.82 ± 2.07*** | 125.05 ± 1.42** |

These results indicate that this compound can protect neuronal integrity and function under stress conditions .

Estrogen Receptor Binding Affinity

Research evaluating the binding affinity of various estrogens revealed that this compound exhibits comparable binding affinity to estrone but with distinct biological effects due to its structural differences. This finding emphasizes its potential as a selective estrogen receptor modulator (SERM), which could lead to targeted therapies with reduced side effects .

Mécanisme D'action

Pixatimod exerts its effects primarily through the inhibition of heparanase, an enzyme that cleaves heparan sulfate in the extracellular matrix. By inhibiting heparanase, pixatimod blocks several pro-cancerous processes, including cell proliferation, invasion, metastasis, angiogenesis, and epithelial-mesenchymal transition . Additionally, pixatimod sequesters angiogenic growth factors in the extracellular matrix, limiting their binding to receptors and inhibiting tumor angiogenesis . Pixatimod also modulates the immune system by inhibiting tumor-associated macrophages and stimulating dendritic cells, leading to the activation of natural killer cells .

Comparaison Avec Des Composés Similaires

Pixatimod fait partie de la série PG500 de mimétiques du sulfate d'héparine. Des composés similaires de cette série comprennent :

Muparfostat (PI-88) : Un autre mimétique du sulfate d'héparine qui a été testé pour le traitement du carcinome hépatocellulaire lié au virus de l'hépatite après résection.

Autres composés de la série PG500 : Divers autres composés de la série PG500 ont montré une activité anticancéreuse puissante in vitro et in vivo, mais Pixatimod a été choisi pour un développement ultérieur en raison de son activité accrue et de sa pharmacocinétique améliorée. Pixatimod est unique par son double inhibition de l'héparanase et de l'angiogenèse, ainsi que par son large spectre d'activités anticancéreuses et immunomodulatrices

Activité Biologique

6-Dehydroestrone is a steroid compound derived from estrone, characterized by the absence of a hydrogen atom at the sixth carbon position. This modification alters its structural and biological properties, leading to distinct estrogenic activities compared to other estrogens. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and hormone therapy.

Chemical Structure and Properties

- Molecular Formula : C18H20O2

- Structural Characteristics : The absence of a hydrogen atom at C6 creates unique double bond arrangements within the steroid nucleus, specifically between carbons 5 and 6, and 9 and 10. This structural change significantly influences its biological activity.

Estrogenic Activity

Research indicates that this compound exhibits estrogenic activity , albeit with reduced potency compared to estrone and estradiol. Its interaction with estrogen receptors (ERs) is crucial for understanding its biological effects.

Binding Affinity to Estrogen Receptors

- ERα and ERβ : Studies have shown that this compound binds to both ERα and ERβ, but its affinity is notably lower than that of estradiol. Specifically, it has nearly the same binding affinity for ERβ but significantly reduced binding for ERα .

- Impact of Structural Modifications : The modifications at the C6 position are critical; they reduce the compound's ability to activate these receptors effectively, which correlates with diminished estrogenic responses in biological systems .

Comparative Biological Effects

The biological effects of this compound can be compared with those of other estrogens through various studies:

| Compound | Binding Affinity (ERα) | Binding Affinity (ERβ) | Estrogenic Potency |

|---|---|---|---|

| Estradiol | High | High | Strong |

| Estrone | Moderate | Moderate | Moderate |

| This compound | Low | Moderate | Weak |

Case Studies and Research Findings

- Neuroprotective Effects : Some studies suggest that estrogens, including this compound, may have neuroprotective effects. For example, research has indicated potential benefits in cognitive aging and brain injury contexts, although the efficacy of this compound specifically remains less explored compared to more potent estrogens .

- Hormone Replacement Therapy : In hormone replacement therapy settings, the role of various estrogens has been scrutinized. The reduced potency of this compound may limit its application as a standalone therapeutic agent but could be beneficial in combination therapies where lower estrogenic activity is desired .

- Impact on Growth Activity : Experimental results indicate that the removal of hydrogen from C6 leads to a significant decrease in growth-promoting activity compared to estrone. This finding emphasizes the importance of specific molecular structures in mediating biological effects .

Propriétés

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,14-16,19H,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRRIQCGCGCMQA-CBZIJGRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043221 | |

| Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2208-12-0 | |

| Record name | 6-Dehydroestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Dehydroestrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Dehydroestrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of radiolabeling 6-Dehydroestrone and its derivatives in pharmacological research?

A1: Radiolabeling this compound derivatives, such as 17α-ethynylestradiol, with tritium (3H) or carbon-14 (14C) is crucial for studying their pharmacokinetic properties. As highlighted in the research by [], these radiolabeled compounds allow researchers to track their absorption, distribution, metabolism, and excretion within living organisms. This information is essential for understanding the compounds' behavior in vivo and optimizing their therapeutic potential.

Q2: How can this compound be used in the synthesis of other important steroid compounds?

A2: this compound serves as a crucial starting material for synthesizing various steroid molecules with potential biological activity. For example, it can be used to produce 17α-ethynylestradiol, a potent synthetic estrogen []. The research by Merriam et al. [] demonstrates the synthesis of 17α-ethynylestradiol-6, 7-3H and 17α-ethynylestradiol-6, 7-3H, 3-cyclopentyl-14C ether using this compound as a precursor. This highlights the importance of this compound in medicinal chemistry for developing novel therapeutic agents.

Q3: What insights can be gained from studying the interaction of estrone and estradiol with DNA and proteins?

A3: Research investigating the interaction of estrone and estradiol with DNA and proteins provides valuable insights into their potential mechanism of action. Understanding how these compounds bind to cellular targets like DNA and proteins in various organs, like the liver and kidney, can shed light on their biological effects and potential therapeutic applications. [] This information can guide the development of novel drug candidates with improved efficacy and safety profiles.

Q4: How can the Wohl-Ziegler bromination reaction be utilized in steroid chemistry?

A4: The Wohl-Ziegler bromination reaction is a valuable tool for introducing bromine atoms into steroid molecules. Specifically, it can be applied to steroidal 1,4-dien-3-ones, enabling the synthesis of important intermediates like Δthis compound and Equilenin []. These intermediates can be further modified to generate a diverse array of steroid analogs with potentially enhanced therapeutic properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.